N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide
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Overview
Description
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide is a fluorinated pyrimidine derivative Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide typically involves the reaction of 5-fluorouracil with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its structural similarity to 5-fluorouracil.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it inhibits the enzyme thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells. This inhibition prevents the proliferation of cancer cells and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar structure.
2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide: Another fluorinated pyrimidine derivative with different functional groups.
Uniqueness
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H6FN3O3 |
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Molecular Weight |
187.13 g/mol |
IUPAC Name |
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C6H6FN3O3/c1-3(11)9-10-2-4(7)5(12)8-6(10)13/h2H,1H3,(H,9,11)(H,8,12,13) |
InChI Key |
YCOVOIDNPFNHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
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